molecular formula C6H10N4O B15204910 N',4-Dimethyl-1H-pyrazole-3-carbohydrazide

N',4-Dimethyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B15204910
M. Wt: 154.17 g/mol
InChI Key: XFYXJKXQPZJZPH-UHFFFAOYSA-N
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Description

N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and carbohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3,4-dimethylpyrazole with hydrazine derivatives. One common method includes the condensation of 3,4-dimethylpyrazole with carbohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-carbohydrazine derivatives .

Scientific Research Applications

N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For instance, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’,4-Dimethyl-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N',4-dimethyl-1H-pyrazole-5-carbohydrazide

InChI

InChI=1S/C6H10N4O/c1-4-3-8-9-5(4)6(11)10-7-2/h3,7H,1-2H3,(H,8,9)(H,10,11)

InChI Key

XFYXJKXQPZJZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1)C(=O)NNC

Origin of Product

United States

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